molecular formula C16H17F3N4O2S B2889903 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034272-98-3

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2889903
CAS No.: 2034272-98-3
M. Wt: 386.39
InChI Key: OYFVPHRPLMCQGK-UHFFFAOYSA-N
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Description

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its complex molecular architecture, featuring a pyrrolidine core linked to both a 4-propyl-1,2,3-thiadiazole moiety and a 4-(trifluoromethyl)pyridinyl group via an ether linkage, creates a multifunctional scaffold with significant potential in medicinal chemistry and drug discovery. This specific combination of heterocyclic systems is particularly valuable for investigating novel therapeutic targets, with the thiadiazole ring known for its diverse biological activities and the presence of the trifluoromethyl group enhancing metabolic stability and membrane permeability. Compounds featuring pyrrolidine and thiadiazole motifs have demonstrated substantial research utility across various domains, including as key structural elements in secretin receptor agonists for investigating cardiovascular, gastrointestinal, and metabolic diseases , and as main protease inhibitors with antiviral applications, particularly against coronaviruses . The strategic incorporation of nitrogen-containing heterocycles positions this compound as a promising candidate for central nervous system research, given the established correlation between such heterocyclic frameworks and antidepressant potential through interactions with monoamine neurotransmission systems . Researchers will find this compound especially valuable for probing structure-activity relationships in GPCR-targeted drug discovery, enzyme inhibition studies, and the development of novel therapeutic agents for infectious diseases, metabolic disorders, and neurological conditions. The product is provided exclusively for non-human research applications and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet and conduct appropriate risk assessments before use in laboratory settings.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c1-2-3-12-14(26-22-21-12)15(24)23-7-5-11(9-23)25-13-8-10(4-6-20-13)16(17,18)19/h4,6,8,11H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFVPHRPLMCQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells. This suggests that the compound might interfere with the cell cycle, but the exact mechanism remains to be elucidated.

Biochemical Pathways

Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives, it’s plausible that the compound could affect pathways related to DNA replication, repair, and transcription.

Result of Action

Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives, it’s plausible that the compound could induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Data Gaps

Critical limitations in the evidence prevent a rigorous comparison :

No direct analogs: The provided studies focus on unrelated compounds (e.g., nucleotide analogs in , environmental reports in –9) .

Biological activity: No studies on efficacy, toxicity, or mechanism of action are cited.

Q & A

Q. What are the key synthetic pathways and optimized reaction conditions for this compound?

The synthesis involves multi-step reactions, including:

  • Coupling Reactions : Formation of the pyrrolidin-1-yl methanone core via nucleophilic substitution between thiadiazole and substituted pyrrolidine intermediates.
  • Catalysts and Solvents : Use of palladium catalysts for cross-coupling reactions and polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
  • Temperature Control : Reflux conditions (80–120°C) to achieve high yields while minimizing side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • In Vitro Assays :
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Dose-Response Studies : IC50_{50} determination to quantify potency .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo activity be resolved?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolite formation using LC-MS/MS .
  • Experimental Model Refinement : Use humanized mouse models or 3D tumor spheroids to bridge in vitro-in vivo gaps .
  • Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .

Q. What computational methods predict binding affinity to target proteins?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA to estimate binding free energies .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiles?

  • Analog Synthesis : Modify substituents (e.g., trifluoromethyl group on pyridine, propyl chain on thiadiazole) .
  • Activity Comparison : Test analogs against parent compound for improved potency/selectivity (see Table 1).
  • Mechanistic Studies : Fluorescence polarization assays to quantify target engagement .

Q. Table 1: Comparative Biological Activities of Analogous Compounds

Compound ModificationBiological Activity (IC50_{50}, µM)Key Structural FeatureSource
Trifluoromethyl → MethoxyAnticancer: 12.3 ± 1.2Enhanced solubility
Propyl → Pentyl (thiadiazole)Antimicrobial: MIC = 8 µg/mLIncreased lipophilicity
Pyrrolidine → PiperidineAnti-inflammatory: 65% inhibitionAltered ring strain

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (pH 1–13) with HPLC monitoring to identify labile bonds .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .
  • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas .

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